molecular formula C16H24INO6 B4043385 N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

Cat. No.: B4043385
M. Wt: 453.27 g/mol
InChI Key: UEDZALXPKQPWFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid is a complex organic compound with a molecular formula of C14H22INO2

Scientific Research Applications

N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]butan-2-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of novel materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]butan-2-amine typically involves a multi-step process. One common method includes the reaction of 4-iodophenol with ethylene oxide to form 2-(4-iodophenoxy)ethanol. This intermediate is then reacted with 2-chloroethylamine to produce N-[2-(4-iodophenoxy)ethoxy]ethylamine. Finally, this compound is reacted with butan-2-amine under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The iodophenoxy group can be oxidized to form corresponding iodophenol derivatives.

    Reduction: The compound can be reduced to remove the iodine atom, forming phenoxy derivatives.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Iodophenol derivatives.

    Reduction: Phenoxy derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Mechanism of Action

The mechanism of action of N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]butan-2-amine involves its interaction with specific molecular targets. The iodophenoxy group can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(4-Iodophenoxy)ethoxy]ethyl}-2-propanaminium
  • N-{2-[2-(4-Iodophenoxy)ethoxy]ethyl}-1-butanamine

Uniqueness

N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]butan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical properties and potential applications. The presence of the iodophenoxy group, combined with the ethoxy and butan-2-amine moieties, makes it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22INO2.C2H2O4/c1-3-12(2)16-8-9-17-10-11-18-14-6-4-13(15)5-7-14;3-1(4)2(5)6/h4-7,12,16H,3,8-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDZALXPKQPWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOCCOC1=CC=C(C=C1)I.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24INO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 2
N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 3
N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 4
N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 5
N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 6
N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.